molecular formula C9H6ClIN2O2 B3293731 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester CAS No. 885522-39-4

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester

Cat. No.: B3293731
CAS No.: 885522-39-4
M. Wt: 336.51 g/mol
InChI Key: ZKPVJPZHUYCMRN-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper iodide (CuI) . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit protein kinases and topoisomerase I, which play crucial roles in cell signaling and DNA replication . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific halogen substitutions, which can significantly influence its biological activity and chemical reactivity .

Properties

IUPAC Name

methyl 6-chloro-3-iodo-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPVJPZHUYCMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235937
Record name Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-39-4
Record name Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester
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